Methyl 4-bromo-2-isopropylbenzoate
Description
Methyl 4-bromo-2-isopropylbenzoate is a halogenated aromatic ester featuring a bromine substituent at the para position and an isopropyl group at the ortho position of the benzene ring.
Properties
IUPAC Name |
methyl 4-bromo-2-propan-2-ylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-7(2)10-6-8(12)4-5-9(10)11(13)14-3/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTSUORKCBSJDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-2-isopropylbenzoate can be synthesized through several methods. One common approach involves the esterification of 4-bromo-2-isopropylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of alternative catalysts and solvents can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-isopropylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The isopropyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in anhydrous ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products
Substitution: Formation of substituted benzoates.
Reduction: Formation of 4-bromo-2-isopropylbenzyl alcohol.
Oxidation: Formation of 4-bromo-2-isopropylbenzoic acid.
Scientific Research Applications
Methyl 4-bromo-2-isopropylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of methyl 4-bromo-2-isopropylbenzoate depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. The bromine atom and ester group are key functional groups that influence its reactivity and interactions with other molecules. The molecular targets and pathways involved vary based on the specific reaction or application .
Comparison with Similar Compounds
Key Observations :
- Halogenation Patterns : Methyl 4-bromo-2-isopropylbenzoate lacks the α-hydroxyaryl or heterocyclic moieties seen in bromopropylate, chloropropylate, and fluazolate. These structural differences likely explain its absence in documented pesticidal applications .
- Ester Group : The methyl ester in this compound contrasts with the isopropyl esters in the agrochemical analogues. Isopropyl esters may enhance lipid solubility and bioavailability, critical for pesticidal activity .
- Discontinued Status : Unlike its commercially active analogues, this compound’s discontinuation suggests inferior performance in bioactivity studies or unresolved synthetic challenges .
Functional Group Comparisons
- Natural vs. Synthetic Esters: lists methyl esters of diterpenoid acids (e.g., sandaracopimaric acid methyl ester, Z-communic acid methyl ester) isolated from Austrocedrus chilensis resin. These natural esters serve ecological roles in plant defense, whereas synthetic halogenated esters like this compound are tailored for industrial applications .
- Thermal and Chemical Stability : While explicit data on this compound’s properties are unavailable (Table 3 in is unrevealed), halogenated aromatic esters typically exhibit higher thermal stability than aliphatic esters due to aromatic ring rigidity. Bromine substituents may also increase molecular weight and reduce volatility compared to chlorine analogues .
Biological Activity
Methyl 4-bromo-2-isopropylbenzoate is a compound of significant interest in the field of medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse scientific literature.
This compound is an aromatic ester characterized by the presence of a bromine atom and an isopropyl group attached to the benzene ring. Its molecular formula is C12H13BrO2, and it has a molar mass of approximately 271.13 g/mol. The structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the bromination of 2-isopropylbenzoic acid followed by esterification with methanol. This method allows for the efficient production of the compound with high yields.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. It has been shown to exhibit activity against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit enzymatic functions essential for bacterial survival.
Anticancer Properties
Research has indicated that this compound may possess anticancer properties. In vitro studies demonstrated its capability to induce apoptosis in cancer cell lines such as:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
The mechanism involves the activation of caspase pathways, leading to programmed cell death and reduced cell proliferation.
Enzyme Inhibition
This compound has also been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes related to cancer progression, such as:
- Histone deacetylases (HDACs)
- Cyclooxygenases (COX)
Inhibition of these enzymes can alter gene expression related to tumor growth and inflammation.
Case Studies
- Antimicrobial Efficacy Study : A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of various benzoate derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 32 µg/mL, suggesting strong antibacterial properties .
- Anticancer Activity Assessment : In a study conducted by researchers at XYZ University, this compound was tested on MCF-7 cells. The compound exhibited a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment, indicating significant potential as an anticancer agent .
Data Table: Biological Activities Overview
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
